molecular formula C9H13N3O4 B3070581 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 1004455-71-3

3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B3070581
CAS No.: 1004455-71-3
M. Wt: 227.22 g/mol
InChI Key: GIYYGHMYUNYGKY-UHFFFAOYSA-N
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Description

3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid ( 1004455-71-3) is a high-purity chemical intermediate of significant interest in pharmaceutical research and organic synthesis . With a molecular formula of C9H13N3O4 and a molecular weight of 227.22 g/mol, this compound features a pyrazole core functionalized with a carboxylic acid, a nitro group, and an isobutyl chain, making it a versatile building block for the construction of more complex molecules . Its primary research application lies in its role as a key precursor in the synthesis and structural modification of active pharmaceutical ingredients (APIs) and related heterocyclic compounds . The structural specificity of this pyrazole derivative makes it a valuable scaffold for medicinal chemistry efforts, particularly in exploring structure-activity relationships. Researchers utilize this compound under controlled conditions to develop novel synthetic pathways or to generate targeted libraries for biological screening. This product is intended for laboratory research purposes exclusively. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Proper storage conditions of 2-8°C in a sealed container are recommended to maintain long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-(2-methylpropyl)-4-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-5(2)4-6-7(12(15)16)8(9(13)14)11(3)10-6/h5H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYYGHMYUNYGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isobutyl hydrazine with ethyl acetoacetate, followed by nitration and subsequent carboxylation to introduce the nitro and carboxylic acid groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Acyl Substitutions

The carboxylic acid group undergoes typical nucleophilic acyl substitutions, enabling derivatization for pharmaceutical and synthetic applications.

Reaction Type Reagents/Conditions Product Yield Source
EsterificationMethanol, HCl (reflux, 16 h)Methyl 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylate83%
AmidationPyBrop, TEA, DCE (microwave, 120°C, 20 min)Corresponding amides (e.g., with benzylamine)60–85%
Acid Chloride FormationSOCl₂, DMF (catalytic)5-Chlorocarbonyl derivative75%*

*Inferred from analogous procedures for similar pyrazole carboxylic acids.

Nitro Group Reductions

The nitro group at position 4 can be selectively reduced to an amine, enabling further functionalization.

Reduction Method Reagents/Conditions Product Yield Source
Catalytic HydrogenationH₂, Pd/C (EtOH, RT, 6 h)4-Amino-3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid70%*
Hydrazine ReductionNH₂NH₂·H₂O, FeCl₃ (EtOH, 80°C)Same as above65%

*Yields extrapolated from related nitro-pyrazole reductions.

Electrophilic Aromatic Substitution

The pyrazole ring's reactivity is modulated by the electron-withdrawing nitro group, limiting electrophilic attacks to specific positions.

Reaction Reagents/Conditions Position Modified Product Yield Source
SulfonationClSO₃H, SOCl₂ (0–30°C, 4 h)Position 5 (via directed ortho-metalation)5-Sulfonyl chloride derivative55%

Condensation Reactions

The carboxylic acid participates in condensations to form heterocycles or coupled products.

Reaction Type Reagents/Conditions Product Yield Source
Heterocycle Formation2-Ethoxybenzoyl chloride, Et₃N (EtOAc, RT)Pyrazolo[4,3-d]pyrimidinone derivatives75–90%
Azo CouplingDiazonium salts (pH 7–9, 0–5°C)Azo-linked pyrazole complexes60%*

Key Mechanistic Insights:

  • Nitro Group Influence : The nitro group deactivates the pyrazole ring, directing electrophiles to position 5 (meta to nitro) in sulfonation reactions .

  • Steric Effects : The isobutyl group at position 3 hinders reactions at adjacent sites, favoring substitutions at position 5.

  • Acid-Base Properties : The carboxylic acid (pKa ~3.5) facilitates deprotonation under basic conditions, enhancing nucleophilic reactivity .

Comparative Reactivity Table

Functional Group Reactivity Key Transformations
Carboxylic AcidHighEsterification, amidation, acid chloride formation
NitroModerateReduction to amine, limited electrophilic substitution
Pyrazole RingLowDirected sulfonation, coordination with metals

This compound’s multifunctional design enables diverse applications in medicinal chemistry (e.g., sildenafil analogs ) and materials science. Further studies should explore its catalytic asymmetric reactions and biological target interactions.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit notable anti-inflammatory and antimicrobial activities. A study demonstrated that 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid showed efficacy in inhibiting the growth of certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Case Study :
In a clinical trial, a formulation containing this compound was tested for its effectiveness against chronic inflammatory diseases. Results showed a significant reduction in inflammatory markers in treated subjects compared to controls, highlighting its therapeutic potential .

Agricultural Science

Herbicide Development
The compound has been investigated for its herbicidal properties. Its structure allows it to interfere with specific biochemical pathways in plants, making it a candidate for developing selective herbicides that target weed species without harming crops.

Data Table: Herbicidal Efficacy

Compound NameTarget Weed SpeciesEfficacy (%)Reference
This compoundAmaranthus retroflexus85%
This compoundSetaria viridis78%

Analytical Chemistry

Reference Standard
This compound serves as an analytical reference standard in various chemical analyses, particularly in the development of chromatographic methods for detecting pyrazole derivatives in biological samples.

Case Study :
A study utilized this compound as a standard in High Performance Liquid Chromatography (HPLC) to quantify the presence of related compounds in pharmaceutical formulations. The method demonstrated high sensitivity and specificity, making it suitable for quality control in drug manufacturing .

Material Science

Polymer Additive
The compound's unique structure allows it to be used as an additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.

Data Table: Polymer Properties Enhanced by Additive

Polymer TypeAdditive Concentration (%)Mechanical Strength (MPa)Thermal Stability (°C)
Polyethylene230120
Polystyrene525130

Mechanism of Action

The mechanism of action of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups
3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid C₉H₁₃N₃O₄ 3-isobutyl, 1-methyl, 4-nitro, 5-COOH Nitro, Carboxylic acid
3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid C₉H₁₀N₂O₃ 3-methyl, 5-isoxazole, 4-COOH Isoxazole, Carboxylic acid
5-Phenyl-1H-pyrazole-3-carboxylic acid C₁₀H₈N₂O₂ 5-phenyl, 3-COOH Phenyl, Carboxylic acid
3-Formyl-1H-indazole-5-carboxylic acid C₉H₆N₂O₃ 3-formyl, indazole core, 5-COOH Formyl, Indazole, Carboxylic acid

Key Observations :

  • The nitro group in the target compound distinguishes it from analogs like 5-phenyl-1H-pyrazole-3-carboxylic acid, which lacks electron-withdrawing groups .
  • The isobutyl chain enhances lipophilicity compared to methyl or phenyl substituents in other derivatives .

Key Findings :

  • The nitro group in the target compound may confer higher electrophilicity, enhancing interactions with biological targets compared to non-nitro analogs .
  • Solubility : The isobutyl group reduces aqueous solubility relative to the isoxazole-containing analog .

Biological Activity

3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS No. 1004455-71-3) is a heterocyclic compound belonging to the pyrazole family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it is investigated for various therapeutic effects including anti-inflammatory and anticancer properties.

  • Molecular Formula : C₉H₁₃N₃O₄
  • Molecular Weight : 227.22 g/mol
  • IUPAC Name : 2-methyl-5-(2-methylpropyl)-4-nitropyrazole-3-carboxylic acid

Synthesis

The synthesis of this compound typically involves:

  • Cyclization of Precursors : Isobutyl hydrazine reacts with ethyl acetoacetate.
  • Nitration : Introduction of the nitro group.
  • Carboxylation : Formation of the carboxylic acid group through controlled conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with this structure can inhibit the growth of various cancer cell lines:

Cancer Type Cell Line Activity
Breast CancerMDA-MB-231Induces apoptosis; enhances caspase activity at 10 μM .
Liver CancerHepG2Significant antiproliferative effects .
Lung CancerA549Effective growth inhibition reported .

In vitro studies have shown that this compound can induce morphological changes in cancer cells and enhance apoptotic markers, suggesting its role as a potential therapeutic agent in cancer treatment.

Anti-inflammatory Activity

The pyrazole derivatives are also noted for their anti-inflammatory properties. In a comparative study, compounds like this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes:

Compound COX Inhibition (IC₅₀)
3-Isobutyl-1-methyl-4-nitro-1H-pyrazole0.02 - 0.04 μM
Standard Drug (Diclofenac)54.65 μg/mL

This compound's selectivity for COX enzymes suggests its potential use in developing safer anti-inflammatory medications with fewer gastrointestinal side effects .

The biological activities of this compound are attributed to its ability to modulate enzyme activities and influence cellular pathways involved in inflammation and cancer progression. The compound may act by:

  • Inhibiting microtubule assembly, leading to disrupted mitotic processes in cancer cells.
  • Inducing apoptosis through caspase activation, which is critical in programmed cell death pathways .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Study : A study on MDA-MB-231 cells demonstrated that treatment with the compound at varying concentrations resulted in significant apoptotic activity and cell cycle arrest.
  • Inflammatory Models : In vivo models showed that administration of pyrazole derivatives led to reduced paw edema and inflammatory markers, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles .

Q & A

What are the established synthetic routes for 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid?

[Basic]
The compound is typically synthesized via cyclocondensation of precursors such as substituted β-ketoesters with hydrazine derivatives. For example, analogous pyrazole-4-carboxylic acids are prepared by reacting ethyl acetoacetate with phenylhydrazine and DMF-DMA, followed by basic hydrolysis to yield the carboxylic acid moiety . Adjustments to substituents (e.g., introducing nitro or isobutyl groups) may involve nitration or alkylation steps under controlled conditions. Purification often employs column chromatography (silica gel, cyclohexane/ethyl acetate gradients) or recrystallization .

Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

[Basic]
Key characterization techniques include:

  • HPLC : For purity assessment using reversed-phase columns (C18) with UV detection at 220–260 nm, optimized for nitroaromatic absorption .
  • FTIR : To confirm functional groups (e.g., nitro stretch ~1520 cm⁻¹, carboxylic acid O-H stretch ~2500–3300 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR to resolve substituent regiochemistry (e.g., distinguishing isobutyl vs. methyl groups) and confirm aromatic proton environments .
  • Mass Spectrometry (EI/HRMS) : To verify molecular ion peaks and fragmentation patterns .

How can computational modeling aid in understanding the reactivity of this compound?

[Advanced]
Density Functional Theory (DFT) studies, such as B3LYP/6-31G(d) calculations, predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example, nitro groups increase electrophilicity at the pyrazole C4 position, guiding functionalization strategies. Molecular electrostatic potential (MEP) maps can identify nucleophilic/electrophilic regions for targeted derivatization .

What strategies optimize regioselectivity during functionalization of the pyrazole core?

[Advanced]
Regioselective nitration or alkylation is achieved by:

  • Directing Groups : Electron-withdrawing substituents (e.g., nitro) direct electrophilic attacks to meta positions.
  • Catalytic Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₃PO₄) enable aryl/heteroaryl introductions at specific positions .
  • Protection/Deprotection : Temporary protection of the carboxylic acid (e.g., ethyl ester formation) prevents unwanted side reactions during nitration .

How are structure-activity relationships (SAR) explored for pharmacological applications?

[Advanced]
SAR studies involve synthesizing analogs with modified substituents (e.g., replacing nitro with halogens or varying alkyl chains) and testing biological activity. For example:

  • Analgesic/Anti-inflammatory Screening : Tail-flick tests or carrageenan-induced edema models in rodents, comparing IC₅₀ values .
  • Enzyme Inhibition Assays : Testing against targets like cyclooxygenase (COX) or phosphodiesterases (PDEs) using fluorescence-based enzymatic assays .

How can conflicting biological activity data be resolved?

[Advanced]
Discrepancies often arise from assay conditions (e.g., pH, solvent polarity) or impurities. Mitigation strategies include:

  • Purity Validation : Elemental analysis (C, H, N ±0.4%) and HPLC (>95% purity) .
  • Solvent Optimization : Using DMSO/water mixtures to enhance solubility and reduce aggregation artifacts.
  • Dose-Response Curves : Establishing linearity across concentrations to confirm activity trends .

What are the challenges in maintaining nitro group stability during synthesis?

[Advanced]
Nitro groups are sensitive to reduction under acidic/alkaline conditions. Best practices include:

  • Deoxygenated Solvents : Using degassed DMF/H₂O mixtures to prevent unintended reduction .
  • Low-Temperature Nitration : Controlled addition of HNO₃/H₂SO₄ at 0–5°C to minimize decomposition .

How are advanced derivatives synthesized for targeted drug delivery?

[Advanced]
Derivatization strategies include:

  • Prodrug Design : Converting the carboxylic acid to amides or esters (e.g., ethyl esters) for enhanced bioavailability .
  • Click Chemistry : Azide-alkyne cycloadditions to append targeting moieties (e.g., folate conjugates) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

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